molecular formula C6H8N2O3 B1589393 2-Ethoxy-4,6-dihydroxypyrimidine CAS No. 61636-08-6

2-Ethoxy-4,6-dihydroxypyrimidine

Cat. No.: B1589393
CAS No.: 61636-08-6
M. Wt: 156.14 g/mol
InChI Key: XAFQKMFFPFLHAC-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dihydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4,6-dihydroxypyrimidine can be synthesized through a multi-step process. One common method involves the reaction of O-ethylisourea with dimethyl malonate in the presence of a methoxide base. The reaction typically occurs in a methanol solvent at temperatures below 30°C. The product is initially obtained as a salt, which can be protonated with an acid to yield neutral this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves a one-pot two-step method. This process starts with urea as the raw material, which undergoes cyclization to form the desired compound. The intermediate product is then reacted with trifluoromethanesulfonic anhydride and a fluorinating agent to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Common substitution reactions involve halogenation, where the hydroxyl groups are replaced by halogens.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-ethoxy-4,6-dichloropyrimidine and 2-ethoxy-4,6-difluoropyrimidine, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Ethoxy-4,6-dihydroxypyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar in structure but with an amino group instead of an ethoxy group.

    2-Methoxy-4,6-dihydroxypyrimidine: Contains a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4,6-dihydroxypyrimidine is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-ethoxy-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6-7-4(9)3-5(10)8-6/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFQKMFFPFLHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436610
Record name 2-Ethoxy-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61636-08-6
Record name 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61636-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061636086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-6-hydroxypyrimidin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-ethoxy-4,6-dihydroxypyrimidine in pesticide synthesis?

A1: this compound serves as a crucial intermediate compound in the synthesis of certain pesticides. Research indicates that using ethanol containing hydrogen chloride and cyanamide as starting materials, under specific reaction conditions, can efficiently produce this compound []. This method is considered advantageous for synthesizing high-efficiency, low-toxicity, and low-residue pesticides.

Q2: What is the optimal synthetic route for producing 2-ethoxy-4,6-difluoropyrimidine from this compound?

A2: The research highlights a two-step synthesis of 2-ethoxy-4,6-difluoropyrimidine from this compound []. Initially, this compound undergoes chlorination with phosphorus oxychloride, followed by fluorination using potassium fluoride. Optimization studies revealed that specific reaction conditions, including molar ratios, temperatures, and reaction times, significantly influence the yield and purity of the final product. This optimized method resulted in a 75% yield and 98% purity of 2-ethoxy-4,6-difluoropyrimidine [].

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